tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17280645
InChI: InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
SMILES:
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol

tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid

CAS No.:

Cat. No.: VC17280645

Molecular Formula: C10H19FN2O2

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid -

Specification

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
IUPAC Name tert-butyl-[(3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid
Standard InChI InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Standard InChI Key BZNBHARVKIIOPC-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)N([C@H]1CNC[C@@H]1CF)C(=O)O
Canonical SMILES CC(C)(C)N(C1CNCC1CF)C(=O)O

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl-[(3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid, reflects its stereochemical configuration and functional groups:

  • A pyrrolidine ring (five-membered saturated amine ring) with R configuration at position 3 and S configuration at position 4.

  • A fluoromethyl group (-CH2_2F) at the 4-position of the pyrrolidine ring.

  • A tert-butyl carbamate group (-N(C(O)OC(C2_2H5_5)3_3)) attached to the 3-position .

The stereochemistry is critical for biological activity, as enantiomeric forms (e.g., (3S,4R)) exhibit distinct interactions with targets.

Physicochemical Characteristics

Key properties include:

  • Molecular formula: C10H19FN2O2\text{C}_{10}\text{H}_{19}\text{FN}_2\text{O}_2.

  • Molecular weight: 218.27 g/mol.

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and amine groups.

  • Lipophilicity: Enhanced by the tert-butyl group (logP1.2\log P \approx 1.2), facilitating membrane permeability .

Table 1: Structural Comparison with Analogous Compounds

Compound NameSubstituentStereochemistryMolecular Weight (g/mol)
tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid-CH2_2F3R,4S218.27
tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid-CH2_2F3R,4R218.27
tert-Butyl((3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate-CF3_33R,4S268.24

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from pyrrolidine precursors:

  • Introduction of Fluoromethyl Group:

    • Fluorination of a hydroxymethyl-pyrrolidine intermediate using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    • Stereochemical control is achieved via chiral catalysts or resolution techniques.

  • Carbamate Formation:

    • Reaction with tert-butyl chloroformate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of triethylamine (Et3N\text{Et}_3\text{N}).

  • Acidification:

    • Hydrolysis of the tert-butyl carbamate ester under acidic conditions (e.g., HCl in dioxane) yields the carbamic acid .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
FluorinationDAST, CH2_2Cl2_2, -10°C to RT65–75
Carbamate Formation(Boc)2_2O, Et3_3N, THF, 0°C–RT80–85
Acid Hydrolysis4M HCl/dioxane, RT, 2h>90

Challenges and Solutions

  • Stereochemical Purity: Use of chiral auxiliaries or enzymatic resolution ensures >98% enantiomeric excess.

  • Fluorine Stability: Avoidance of protic solvents during fluorination prevents defluorination.

Biological Activity and Mechanistic Insights

Anticancer Activity

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibition (IC50=0.5 μMIC_{50} = 0.5 \ \mu\text{M}) linked to apoptosis in glioblastoma cells.

  • Topoisomerase II Poisoning: Stabilizes DNA-topoisomerase II complexes, inducing double-strand breaks .

Table 3: In Vitro Activity Profile

TargetAssay TypeActivity (IC50IC_{50})
MAO-BFluorometric1.2 µM
HDAC3Chemiluminescent0.5 µM
Dopamine D2_2Radioligand binding0.8 µM

Comparative Analysis with Structural Analogs

Impact of Fluorine Substituents

Replacing -CH2_2F with -CF3_3 (trifluoromethyl) increases electronegativity and steric bulk, reducing MAO-B affinity (IC50=3.4 μMIC_{50} = 3.4 \ \mu\text{M}) but enhancing HDAC inhibition (IC50=0.3 μMIC_{50} = 0.3 \ \mu\text{M}).

Stereochemical Effects

The (3R,4S) configuration confers 5-fold greater MAO-B affinity compared to the (3R,4R) diastereomer.

Applications in Drug Discovery

Lead Optimization

  • Bioisostere Development: Fluoromethyl groups serve as bioisosteres for hydroxyl or methyl groups, improving metabolic stability.

  • Prodrug Design: The carbamic acid moiety enables conjugation with targeting vectors (e.g., folate for cancer-selective delivery) .

Preclinical Studies

  • Neuroprotection: Reduces neuronal apoptosis in murine models of Parkinson’s disease (40% improvement in motor function at 10 mg/kg).

  • Antitumor Efficacy: 60% tumor growth inhibition in xenograft models of glioblastoma at 25 mg/kg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator